![molecular formula C9H16O2 B15304242 (1S,2R,5R)-3-Oxabicyclo[3.3.1]nonan-2-ylmethanol](/img/structure/B15304242.png)
(1S,2R,5R)-3-Oxabicyclo[3.3.1]nonan-2-ylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-[(1R,2S,5S)-3-oxabicyclo[331]nonan-2-yl]methanol is a bicyclic compound featuring an oxabicyclo structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor.
Oxidation: The precursor undergoes oxidation to introduce the oxabicyclo structure.
Reduction: Subsequent reduction steps are employed to achieve the desired stereochemistry.
Methanol Addition: Finally, methanol is added to the structure to form the methanol derivative.
Industrial Production Methods
Industrial production of rac-[(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanol involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to maintain reaction conditions.
Purification: Advanced purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
rac-[(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
rac-[(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which rac-[(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanol exerts its effects involves interaction with specific molecular targets and pathways. This includes:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Modulation of biochemical pathways involved in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Oxcarbazepine: A structurally related compound used in medicine.
Comazaphilone I: A newly discovered compound with a similar bicyclic structure.
Uniqueness
rac-[(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanol is unique due to its specific stereochemistry and potential applications across various fields. Its distinct oxabicyclo structure sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C9H16O2 |
|---|---|
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
[(1S,2R,5R)-3-oxabicyclo[3.3.1]nonan-2-yl]methanol |
InChI |
InChI=1S/C9H16O2/c10-5-9-8-3-1-2-7(4-8)6-11-9/h7-10H,1-6H2/t7-,8+,9+/m1/s1 |
Clave InChI |
DIHIWCJSNJNSKG-VGMNWLOBSA-N |
SMILES isomérico |
C1C[C@@H]2C[C@H](C1)[C@@H](OC2)CO |
SMILES canónico |
C1CC2CC(C1)C(OC2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


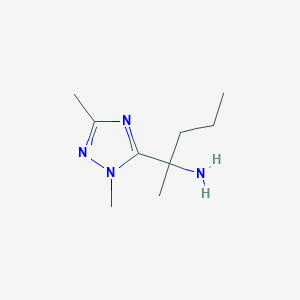
![{2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride](/img/structure/B15304181.png)
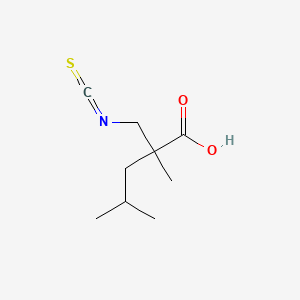
![5-{[Methyl(propyl)amino]methyl}furan-2-carboxylic acid](/img/structure/B15304187.png)
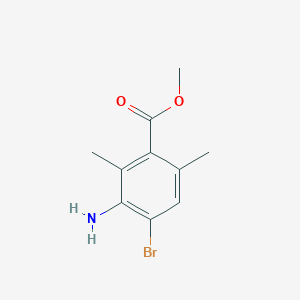
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-1,2,4-triazol-3-yl)propanoic acid](/img/structure/B15304192.png)
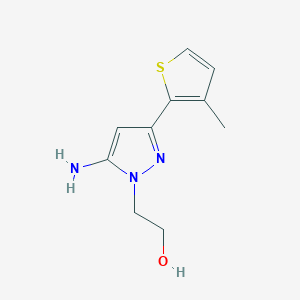
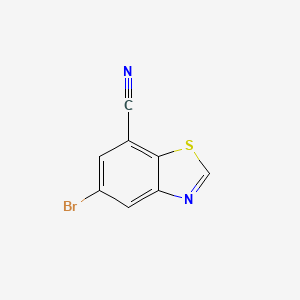
![8-(3-Methylpyridin-4-yl)-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B15304206.png)
![1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]methanamine hydrochloride](/img/structure/B15304207.png)
![6-Fluoro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B15304215.png)
![N-[(1r,3r)-3-(fluoromethyl)cyclobutyl]benzamide](/img/structure/B15304223.png)
![rel-(2R)-2-{[(benzyloxy)carbonyl]amino}-4-methanesulfonylbutanoic acid](/img/structure/B15304232.png)
![2-[4-(4-hydroxyphenyl)-2,2-dimethylpiperazin-1-yl]-N,N-dimethyl-2-phenylacetamide](/img/structure/B15304234.png)
